The synthesis of N-(3-Chlorophenyl)-N-methylacetamide can be achieved through several methods:
The molecular structure of N-(3-Chlorophenyl)-N-methylacetamide can be analyzed through various spectroscopic techniques:
The compound adopts a planar conformation typical of amides due to resonance stabilization between the lone pair on nitrogen and the carbonyl group.
N-(3-Chlorophenyl)-N-methylacetamide participates in various chemical reactions:
Research indicates that N-(3-Chlorophenyl)-N-methylacetamide may function as an enzyme inhibitor within metabolic pathways involving amides. Its structural similarity to other bioactive compounds suggests potential therapeutic applications in analgesia and anti-inflammatory treatments.
Studies involving enzyme kinetics could elucidate its role as an inhibitor by measuring changes in substrate conversion rates in the presence of varying concentrations of this compound.
N-(3-Chlorophenyl)-N-methylacetamide has several important applications:
The compound’s nomenclature reflects iterative refinements in chemical naming conventions:
Table 1: Nomenclature and Identifiers
| System | Identifier/Name | Source |
|---|---|---|
| IUPAC PIN | N-(3-chlorophenyl)-N-methylacetamide | PubChemLite |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| CAS Registry | 588-07-8 | NIST Webbook |
| SMILES | CC(=O)N(C)C1=CC(=CC=C1)Cl | [2] |
| InChIKey | WUOSYUHCXLQPQJ-UHFFFAOYSA-N | [2] |
Despite established synthetic routes, significant unknowns persist:
This amide bridges diverse fields:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5